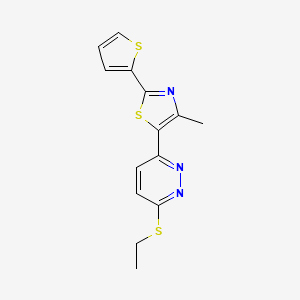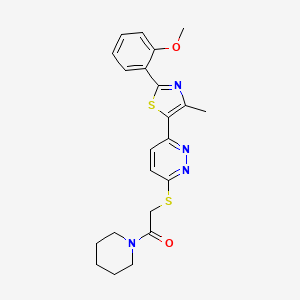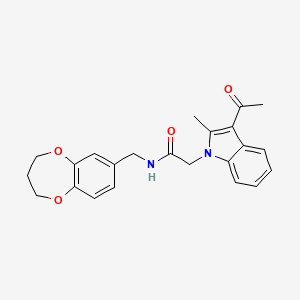![molecular formula C19H24ClN5O3S B11244354 4-{2-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-4-YL}morpholine](/img/structure/B11244354.png)
4-{2-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-4-YL}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-4-YL}morpholine is a complex organic compound that features a combination of piperazine, pyrimidine, and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-4-YL}morpholine typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step often involves the reaction of 2-chlorobenzenesulfonyl chloride with piperazine to form 4-(2-chlorobenzenesulfonyl)piperazine.
Pyrimidine Ring Formation: The next step includes the synthesis of the pyrimidine ring, which can be achieved by reacting 2-chlorobenzenesulfonyl piperazine with appropriate pyrimidine precursors under controlled conditions.
Morpholine Addition: Finally, the morpholine ring is introduced through nucleophilic substitution reactions, where the pyrimidine intermediate reacts with morpholine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and morpholine rings.
Reduction: Reduction reactions can be performed on the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the chlorinated benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom on the benzene ring.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include sulfides or amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted benzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand protein-ligand interactions and enzyme mechanisms.
Medicine
Medically, 4-{2-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-4-YL}morpholine is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-{2-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-4-YL}morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine and morpholine rings can enhance the compound’s binding affinity and specificity for certain receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chlorobenzenesulfonyl)piperazine
- 6-Methylpyrimidine
- Morpholine derivatives
Uniqueness
What sets 4-{2-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-4-YL}morpholine apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications, from chemical synthesis to potential therapeutic uses.
Properties
Molecular Formula |
C19H24ClN5O3S |
|---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
4-[2-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C19H24ClN5O3S/c1-15-14-18(23-10-12-28-13-11-23)22-19(21-15)24-6-8-25(9-7-24)29(26,27)17-5-3-2-4-16(17)20/h2-5,14H,6-13H2,1H3 |
InChI Key |
UXAPBNIRWTYIMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-methoxyphenyl)sulfonyl]-7-methyl-N-(1-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11244284.png)
![7-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11244290.png)

![7-chloro-N-[2-(4-methoxyphenyl)ethyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11244293.png)

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluoro-5-methylphenyl)acetamide](/img/structure/B11244322.png)
![N-(2,4-difluorophenyl)-3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11244328.png)
![N-[(2-chlorophenyl)methyl]-2-(2-{[(4-fluorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide](/img/structure/B11244331.png)
![N-(furan-2-ylmethyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11244347.png)
![N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11244353.png)
![3-(Pyrrolidin-1-YL)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyridazine](/img/structure/B11244368.png)
![1,1'-[6-(4-ethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11244373.png)

